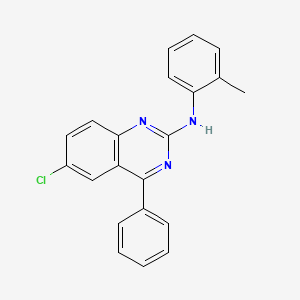

6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3/c1-14-7-5-6-10-18(14)23-21-24-19-12-11-16(22)13-17(19)20(25-21)15-8-3-2-4-9-15/h2-13H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJMLWYSTPZTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with appropriate substituted anilines under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that quinazoline derivatives, including 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine, possess potent anticancer properties. These compounds often act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. Inhibition of EGFR autophosphorylation has been linked to reduced tumor growth and proliferation . Various studies have synthesized analogs with improved potency against cancer cell lines, demonstrating the potential of this compound in oncology.

Antimicrobial Properties

6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine has also been explored for its antimicrobial effects. Studies have shown that quinazoline derivatives can exhibit significant activity against both bacterial and fungal strains. For instance, certain derivatives have demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The modulation of specific signaling pathways involved in inflammation could lead to therapeutic applications in diseases characterized by chronic inflammation.

Biological Research

Enzyme Inhibition Studies

The compound is being studied for its role as an enzyme inhibitor or receptor modulator. Its interaction with specific molecular targets can lead to diverse biological effects, including the inhibition of enzyme activity critical for disease progression. For example, it has been evaluated for its potential to inhibit kinases involved in cancer signaling pathways.

Neuropharmacological Research

Recent studies have focused on the neuropharmacological properties of quinazoline derivatives, including their potential antiepileptic effects. In vivo tests have shown promising results in models of epilepsy, indicating that certain analogs may provide effective treatment options for seizure disorders .

Material Science

Development of New Materials

In addition to its biological applications, 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is utilized in the development of new materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex compounds used in various industrial applications. The compound's stability and reactivity make it suitable for creating novel materials with specific functional properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substitution patterns. Below is a detailed comparison of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine with its analogs:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Pharmacological Activity

- Chloro vs. Bromo at Position 6 : Bromine’s larger atomic radius (e.g., 6-bromo analog in ) enhances kinase binding affinity due to increased van der Waals interactions. However, chlorine offers better metabolic stability .

- N-Aryl Substitutions: Electron-Withdrawing Groups (e.g., NO₂ in PPA4 ): Enhance radiosensitizing effects but reduce oral bioavailability due to polarity. Electron-Donating Groups (e.g., Me in 2-methylphenyl): Improve membrane permeability but may reduce target binding specificity .

- Heterocyclic Modifications (e.g., Morpholine in ) : Increase solubility (polar surface area = 77.9 Ų) and reduce logP (3.1 vs. 6.46 in ), critical for CNS-targeted therapies.

Physicochemical Properties

- Lipophilicity : The 2-methylphenyl analog (logP ~5.5) is less lipophilic than the 2-chlorophenyl derivative (logP = 6.46) due to chlorine’s higher hydrophobicity .

- Solubility : Morpholine-containing analogs (e.g., ) exhibit higher aqueous solubility (>100 µM) compared to purely aromatic derivatives (<10 µM) .

Biological Activity

6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring a chloro group at the sixth position of the quinazoline ring and a methylphenyl substitution at the N-position. The quinazoline core is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, disrupting metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may also modulate receptor functions, influencing signaling pathways associated with cancer progression and inflammation .

Biological Activities

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

- Anticancer Activity : The compound has shown potential antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers. Studies suggest that it may inhibit kinases involved in cell growth and proliferation .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against Gram-positive bacteria, indicating potential applications in treating infections .

- Anti-inflammatory Effects : Similar compounds within the quinazoline family have been noted for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine exhibited selective cytotoxicity against several cancer cell lines. For instance, it showed significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 10 µM .

- Antimicrobial Screening : Compounds similar to 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine were found to possess minimum inhibitory concentrations (MIC) against Staphylococcus aureus as low as 16 µg/mL, suggesting effectiveness in combating bacterial infections .

- Mechanistic Insights : Molecular docking studies have indicated that the compound may bind effectively to targets such as epidermal growth factor receptor (EGFR) and other kinases critical for tumor growth, reinforcing its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine | Structure | ~10 | Anticancer |

| 6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine | Structure | 20 | Anticancer |

| 6-Chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine | Structure | 15 | Antitubercular |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.